![molecular formula C15H23N5O B2536956 N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide CAS No. 1281038-99-0](/img/structure/B2536956.png)
N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.383. The purity is usually 95%.
The exact mass of the compound N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamides serve as valuable precursors for heterocyclic synthesis. The compound’s carbonyl and cyano groups are strategically positioned for reactions with common bidentate reagents, leading to diverse heterocyclic compounds. Researchers have explored the synthesis of N-aryl and/or heteryl cyanoacetamides using methods such as:
- Stirring without solvent at steam bath : Ethyl cyanoacetate stirred with amines at 70°C, followed by room temperature stirring .
- Fusion : Solvent-free reaction of aryl amines with excess ethyl cyanoacetate at 150°C to yield cyanoacetanilide derivatives .
Building Organic Heterocycles
The active hydrogen on C-2 of cyanoacetamide derivatives enables participation in condensation and substitution reactions. Researchers have harnessed these properties to construct various organic heterocycles. For instance, the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide yielded a pyrrole derivative .
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-15(2,11-16)19(3)14(21)10-20-6-4-12(5-7-20)13-8-17-18-9-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYDMATDNEQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.